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Compound of Interest

Compound Name: Vindolinine

Cat. No.: B1262840

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data interpretation for
vindolinine, a significant monoterpenoid indole alkaloid. The following sections detail the
nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS)
data, experimental protocols, and a generalized analytical workflow for the characterization of
this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and LC-MS
analyses of vindolinine.

NMR Spectroscopic Data

The complete *H and 3C NMR data for 19S-vindolinine, a stereoisomer of vindolinine, has
been characterized. The chemical shifts (8) are reported in parts per million (ppm) and coupling
constants (J) are in Hertz (Hz).

Table 1: *H and 3C NMR Spectroscopic Data for 19S-Vindolinine
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Position 13C Chemical Shift 'H Chemical Shift Coupling
(0, ppm) (5, ppm) Constants (J, Hz)

2 84.1 3.98 d, 10.0

3 53.7 2.55 m

4 43.5 2.35,1.85 m

5 52.8 3.35 m

6 21.9 1.65, 1.25 m

7 54.2 3.15 S

8 138.9 - -

9 123.8 7.10 d, 8.0

10 122.5 6.85 t, 8.0

11 158.9 - -

12 95.8 6.25 d, 2.5

13 148.7 - -

14 129.5 5.85 dd, 10.0, 4.0

15 124.8 5.95 d, 10.0

16 46.9 2.85, 2.75 m

17 78.9 5.45 S

18 7.6 0.55 t, 7.5

19 34.5 2.15 q,7.5

20 43.1 - -

21 66.4 3.65 S

OMe-11 554 3.80 S

COOMe-22 175.2 - -

COOMe-22 52.1 3.75 S
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Note: Data is for 19S-vindolinine and serves as a close reference for vindolinine.
Assignments are based on 1D and 2D NMR experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Data

LC-MS analysis is crucial for the identification and quantification of vindolinine. Electrospray
ionization (ESI) in positive mode is typically employed.

Table 2: LC-MS and MS/MS Fragmentation Data for Vindolinine

Parameter Value

Molecular Formula C21H24N202

Molecular Weight 336.43 g/mol

lonization Mode ESI+

Precursor lon [M+H]* m/z 337.19

Major MS/MS Fragment lons (m/z) 305, 277, 248, 220, 188, 160, 146, 130, 122

Loss of CHsOH from [M+H]* (m/z 305) Further
Putative Fragment Assignments fragmentation of the indole nucleus and aliphatic

portions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of vindolinine are provided below.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

o Extraction: Isolate vindolinine from its natural source (e.g., Catharanthus roseus) using
appropriate extraction and chromatographic technigues (e.g., column chromatography,
preparative HPLC).

o Purity Check: Ensure the purity of the isolated vindolinine using analytical HPLC-UV.
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o Sample Dissolution: Accurately weigh 5-10 mg of purified vindolinine and dissolve it in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in a
clean, dry 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0.00 ppm).

2.1.2. NMR Instrument Parameters

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution.

e 'HNMR:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: Approximately 12-16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on the sample concentration.
e 13C NMR:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Spectral Width: Approximately 200-250 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, or more, depending on concentration and experiment time.
e 2D NMR:

o COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.
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o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C nuclei, crucial for assigning quaternary carbons and
connecting spin systems.

LC-MS Protocol

2.2.1. Sample Preparation

e Stock Solution: Prepare a stock solution of the isolated vindolinine in a suitable solvent
such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

o Working Solutions: Prepare a series of working solutions by diluting the stock solution with
the initial mobile phase to construct a calibration curve for quantitative analysis.

o Filtration: Filter all samples through a 0.22 um or 0.45 um syringe filter before injection to
prevent clogging of the HPLC system.

2.2.2. Liquid Chromatography Parameters

HPLC System: A standard HPLC or UHPLC system.

e Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 pm
particle size).

» Mobile Phase:
o A: Water with 0.1% formic acid.
o B: Acetonitrile with 0.1% formic acid.

o Gradient Elution: A typical gradient would be:
o 0-2min: 5% B

o 2-15 min: 5% to 95% B

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1262840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o 15-18 min: 95% B
o 18-20 min: 95% to 5% B
o 20-25 min: 5% B (re-equilibration)
e Flow Rate: 0.2-0.4 mL/min.
e Column Temperature: 25-40 °C.
e Injection Volume: 1-5 pL.
2.2.3. Mass Spectrometry Parameters

e Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple
quadrupole).

 lonization Source: Electrospray ionization (ESI).
o Polarity: Positive ion mode.
o Capillary Voltage: 3-4 kV.
e Gas Flow (Nitrogen):
o Nebulizer Gas: As per instrument recommendation.
o Drying Gas: As per instrument recommendation.
e Scan Mode:
o Full Scan (MS1): m/z 100-1000 to detect the precursor ion.

o Tandem MS (MS/MS): Data-dependent acquisition to trigger fragmentation of the most
intense ions from the full scan, including the [M+H]* of vindolinine (m/z 337.19).

o Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to obtain a rich
fragmentation spectrum.
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Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis of
vindolinine.
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Caption: Analytical Workflow for Vindolinine Characterization.
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Caption: Simplified Biosynthetic Pathway of Vindolinine.

 To cite this document: BenchChem. [Spectroscopic Data Interpretation of Vindolinine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1262840#vindolinine-spectroscopic-data-
interpretation-nmr-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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